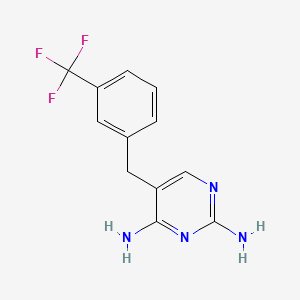

Pyrimidine, 2,4-diamino-5-(m-(trifluoromethyl)benzyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The core structure of non-classical inhibitors is 2,4-diaminopyrimidine .

Synthesis Analysis

The synthesis of 2,4-diaminopyrimidine derivatives involves iodination of the 5-positions with N-iodosuccinimide in dry acetonitrile to produce the precursor 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives . These precursors are then used in subsequent Suzuki reactions to generate the target compounds in good yields .Molecular Structure Analysis

The core structure of non-classical inhibitors is 2,4-diaminopyrimidine . The structures of classical inhibitors are similar to that of folate, as in methotrexate, which is a commonly used anticancer drug .Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .作用机制

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

未来方向

Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

属性

CAS 编号 |

50823-94-4 |

|---|---|

分子式 |

C12H11F3N4 |

分子量 |

268.24 g/mol |

IUPAC 名称 |

5-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H11F3N4/c13-12(14,15)9-3-1-2-7(5-9)4-8-6-18-11(17)19-10(8)16/h1-3,5-6H,4H2,(H4,16,17,18,19) |

InChI 键 |

ULJLXZHDPJDSAN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(N=C2N)N |

规范 SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(N=C2N)N |

| 50823-94-4 | |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(phenylmethyl)amino]-](/img/structure/B3190935.png)

![Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B3191015.png)